5,6,7,8-Tetrahydro-1-quinoliniumolate
Overview
Description
5,6,7,8-Tetrahydro-1-quinoliniumolate is an organic compound with the molecular formula C(9)H({11})NO. It is characterized by a quinoline core that is partially hydrogenated, resulting in a tetrahydroquinoline structure. This compound is notable for its applications in organic synthesis and catalysis, where it serves as a versatile intermediate and reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,6,7,8-Tetrahydro-1-quinoliniumolate is typically synthesized through the reaction of 5,6,7,8-tetrahydroquinoline with appropriate acids. One common method involves the use of hydrochloric acid, which protonates the nitrogen atom, forming the quinoliniumolate salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger batches. Continuous flow reactors may be employed to enhance efficiency and yield. The process involves careful control of temperature, pressure, and reactant concentrations to maintain product quality and consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound back to its fully hydrogenated form, 1,2,3,4,5,6,7,8-octahydroquinoline, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be targeted by various nucleophiles, leading to the formation of substituted quinolines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: 1,2,3,4,5,6,7,8-Octahydroquinoline.
Substitution: Substituted quinolines with various functional groups.
Scientific Research Applications
5,6,7,8-Tetrahydro-1-quinoliniumolate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and ligand in various organic reactions, including allylation and acid-base catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmacophore in drug design, particularly for targeting neurological disorders.
Industry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5,6,7,8-tetrahydro-1-quinoliniumolate exerts its effects depends on the specific application:
Catalysis: As a catalyst, it facilitates reactions by stabilizing transition states and lowering activation energies.
Biological Activity: In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Quinoline: Unlike 5,6,7,8-tetrahydro-1-quinoliniumolate, quinoline is fully aromatic and lacks the hydrogenation of the ring structure.
1,2,3,4-Tetrahydroquinoline: This compound is similar but differs in the position of hydrogenation, affecting its chemical reactivity and applications.
Octahydroquinoline: Fully hydrogenated, this compound has different physical and chemical properties compared to this compound.
Uniqueness: this compound is unique due to its partially hydrogenated structure, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications requiring selective hydrogenation and specific catalytic properties.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
1-oxido-5,6,7,8-tetrahydroquinolin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGBJUOJAKQFRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=[N+]2[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380789 | |
Record name | 1-Oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14631-48-2 | |
Record name | 5,6,7,8-Tetrahydroquinoline N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14631-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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